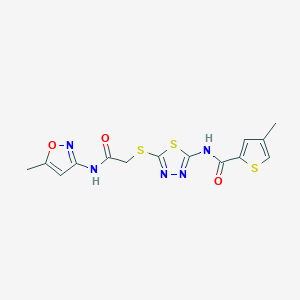

![molecular formula C15H20F3N3O4S2 B2540197 1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-18-6](/img/structure/B2540197.png)

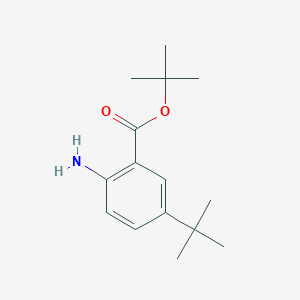

1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidinyl group, which is a type of secondary amine. It also contains a trifluoropropyl group, which is a type of alkyl group with three fluorine atoms attached. The presence of the sulfonyl group indicates that the compound is a type of sulfone. The benzo[c][1,2,5]thiadiazole 2,2-dioxide group is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

- Heterocyclic Syntheses via Sulfur-Transfer Reagents : The use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines to prepare various sulfur–nitrogen heterocycles is described. This methodology highlights the synthetic versatility of sulfur-containing compounds in generating complex heterocyclic structures, which could be applicable to the synthesis of compounds related to the chemical (Bryce, 1984).

Biological Activities

- Inhibition of Carbonic Anhydrase Isozymes : A series of sulfonamides, potentially including structures similar to the compound of interest, has been investigated for their inhibition of human carbonic anhydrases (CAs), particularly targeting tumor-associated isoforms like hCA IX and XII. These findings indicate potential therapeutic applications in cancer treatment, showcasing how modifications in sulfonamide structures can enhance or reduce their inhibitory activity (Alafeefy et al., 2015).

Antimicrobial and Antibacterial Activities

Synthesis and Antimicrobial Activity : The preparation of new heterocycles based on modifications of the pyrazole structure, which include sulfonamide functionalities, demonstrates significant antimicrobial properties. This research underscores the importance of structural diversity in developing compounds with potential antimicrobial applications (El‐Emary et al., 2002).

Antibacterial Evaluation : Novel piperazine derivatives incorporating thiadiazole and sulfonamide groups have been synthesized and evaluated for their antibacterial activities. This illustrates the compound's relevance in exploring new antibacterial agents, where structural modifications can lead to enhanced biological activities (Qi, 2014).

Molecular Studies and Structural Analysis

- Investigation of Tautomeric Behavior : Sulfonamide derivatives, including those with 1,2,5-thiadiazole 1,1-dioxide structures, have been studied for their tautomeric forms, which are crucial for understanding their pharmaceutical and biological activities. This research provides insights into the molecular conformations that are directly related to the activity of such compounds (Erturk et al., 2016).

properties

IUPAC Name |

1-methyl-3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O4S2/c1-19-13-4-2-3-5-14(13)21(27(19,24)25)12-6-9-20(10-7-12)26(22,23)11-8-15(16,17)18/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRIPXNEBLYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)

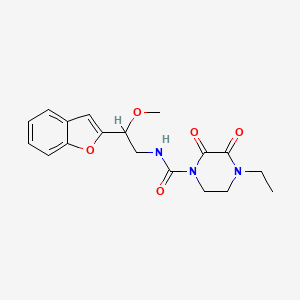

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)

![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)